molecular formula C21H22N2O B14949515 (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B14949515
M. Wt: 318.4 g/mol
InChI Key: DXQPPBYFFBNIDJ-XDHOZWIPSA-N
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Description

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylphenyl group, and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzaldehyde with 4-isopropylbenzylamine in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(methyl)phenyl]prop-2-enamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(ethyl)phenyl]prop-2-enamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-2-cyano-N-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C21H22N2O/c1-14(2)18-8-6-17(7-9-18)12-19(13-22)21(24)23-20-10-5-15(3)16(4)11-20/h5-12,14H,1-4H3,(H,23,24)/b19-12+

InChI Key

DXQPPBYFFBNIDJ-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N)C

Origin of Product

United States

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